![molecular formula C17H28Cl2N2O B12314298 7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)
7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride is a synthetic compound with a complex molecular structure. It is characterized by the presence of an amino group, a benzyl group, and a spirocyclic framework. The compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride involves multiple steps. One common method includes the reaction of a benzylamine derivative with a spirocyclic ketone under controlled conditions. The reaction typically requires the use of a strong base and an appropriate solvent to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Amino-2-Benzyl-3-Propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitro- oder Imin-Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um sekundäre Amine oder andere reduzierte Produkte zu bilden.
Substitution: Die Benzylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Halogenide oder Amine. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um Selektivität und Ausbeute zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation Nitroderivate liefern, während die Reduktion sekundäre Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
7-Amino-2-Benzyl-3-Propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Rezeptorbindung.
Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. bei der Behandlung von neurologischen Erkrankungen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Amino-2-Benzyl-3-Propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of 7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere spirocyclische Amine und Benzylaminderivate. Beispiele beinhalten:
- 7-Amino-2-Benzyl-3-methyl-2-azaspiro[3.4]octan-6-ol
- 7-Amino-2-Benzyl-3-ethyl-2-azaspiro[3.4]octan-6-ol
Einzigartigkeit
Die Einzigartigkeit von 7-Amino-2-Benzyl-3-Propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochlorid liegt in seiner spezifischen spirocyclischen Struktur und dem Vorhandensein sowohl von Amino- als auch von Benzylgruppen. Diese Kombination von Merkmalen verleiht ihm unterschiedliche chemische und biologische Eigenschaften, was es für verschiedene Forschungsanwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C17H28Cl2N2O |
|---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
7-amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride |
InChI |
InChI=1S/C17H26N2O.2ClH/c1-12(2)16-17(8-14(18)15(20)9-17)11-19(16)10-13-6-4-3-5-7-13;;/h3-7,12,14-16,20H,8-11,18H2,1-2H3;2*1H |
InChI-Schlüssel |
LDGVACXSGVZWPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2(CC(C(C2)O)N)CN1CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)
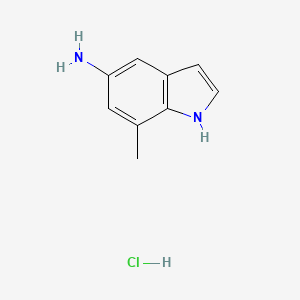
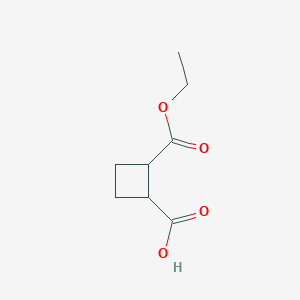
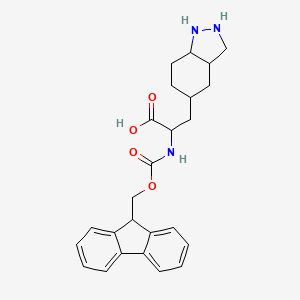
![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
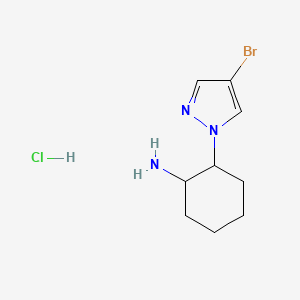

![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)
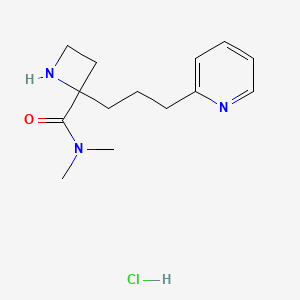
![4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)
![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)

